molecular formula C10H7FN6 B5870433 N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE

N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE

Cat. No.: B5870433
M. Wt: 230.20 g/mol
InChI Key: GLRYMWGFUPUQAN-LFYBBSHMSA-N
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Description

N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE is a complex organic compound that features a fluorophenyl group and a triazolotriazole moiety

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-N-(5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN6/c11-8-3-1-7(2-4-8)5-12-9-15-16-10-13-6-14-17(9)10/h1-6H,(H,13,14,16)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRYMWGFUPUQAN-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=NN=C3N2NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/C2=NN=C3N2NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE typically involves the condensation of 4-fluorobenzaldehyde with 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction could produce fluorophenyl amines.

Scientific Research Applications

N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Palladium(II) acetate
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE stands out due to its unique combination of a fluorophenyl group and a triazolotriazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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